2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O7 and its molecular weight is 415.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has focused on their synthesis and intramolecular transformations. Sedova et al. (2014) explored the Biginelli reaction for synthesizing substituted derivatives, highlighting the importance of solvent choice on the reaction outcomes and diastereomer formation (Sedova et al., 2014). This research provides insights into the structural intricacies and synthetic pathways that could be applied to related compounds for medicinal applications.
Biological Activity and Potential Therapeutic Applications
Compounds with structures related to the target molecule have been synthesized and evaluated for their biological activities, particularly their potential as antimicrobial and anticancer agents. For instance, derivatives containing the 1,3,4-oxadiazole scaffold have been investigated for their inhibitory effects against various bacterial strains, demonstrating significant antibacterial activities. These studies suggest the potential therapeutic applications of these compounds in treating infectious diseases (Li et al., 2012).
Antimicrobial and Antitumor Activity
Research on nitro and amino substitutions in the structural analogs of this compound has shown promising TOP1-targeting activity and cytotoxicity against tumor cells. Singh et al. (2003) reported on compounds exhibiting greater activity than camptothecin, a known anticancer agent, indicating the potential for developing new antitumor therapies (Singh et al., 2003).
Properties
IUPAC Name |
9-methyl-4-nitro-10-(3,4,5-trimethoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-20-10-14(13-7-11(23(25)26)5-6-15(13)30-20)21-19(24)22(20)12-8-16(27-2)18(29-4)17(9-12)28-3/h5-9,14H,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCXEOFDCFFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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